Chloroacetoxyquinoline

Hypoxia-Inducible Factor Metal Ion Chelation Prolyl Hydroxylase Inhibition

Chloroacetoxyquinoline (CAQ), also designated 8-quinolyl-α-chloroacetate or Quinolin-8-yl 2-chloroacetate (CAS 5568-49-0), is a synthetic 8-hydroxyquinoline (8-HQ) derivative in which the phenolic 8-OH group of 8-hydroxyquinoline is replaced by a chloroacetoxy (–O–C(=O)–CH₂Cl) moiety. This substitution fundamentally alters the compound's metal-chelating selectivity, lipophilicity, and biological activity profile relative to its parent 8-HQ and other dihalogenated analogs such as clioquinol, broxyquinoline, and iodoquinol.

Molecular Formula C11H8ClNO2
Molecular Weight 221.64 g/mol
Cat. No. B10753485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloroacetoxyquinoline
Molecular FormulaC11H8ClNO2
Molecular Weight221.64 g/mol
Structural Identifiers
SMILESCC(=O)OC1=C2C(=C(C=C1)Cl)C=CC=N2
InChIInChI=1S/C11H8ClNO2/c1-7(14)15-10-5-4-9(12)8-3-2-6-13-11(8)10/h2-6H,1H3
InChIKeyJSJOTZXJKCXWQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chloroacetoxyquinoline (CAQ) Procurement Guide: Differentiated 8-Hydroxyquinoline for Metal-Selective HIF-1α Research


Chloroacetoxyquinoline (CAQ), also designated 8-quinolyl-α-chloroacetate or Quinolin-8-yl 2-chloroacetate (CAS 5568-49-0), is a synthetic 8-hydroxyquinoline (8-HQ) derivative in which the phenolic 8-OH group of 8-hydroxyquinoline is replaced by a chloroacetoxy (–O–C(=O)–CH₂Cl) moiety [1]. This substitution fundamentally alters the compound's metal-chelating selectivity, lipophilicity, and biological activity profile relative to its parent 8-HQ and other dihalogenated analogs such as clioquinol, broxyquinoline, and iodoquinol. CAQ has been investigated as an antimicrobial agent under the trade name Silital and as a tool compound for probing hypoxia-inducible factor-1α (HIF-1α) signaling through iron-dependent mechanisms [2][3].

Why Chloroacetoxyquinoline Cannot Be Replaced by Other 8-Hydroxyquinolines in HIF-1α and Metal Chelation Studies


8-Hydroxyquinoline derivatives such as clioquinol (CQ), broxyquinoline (BQ), iodoquinol (IQ), and chloroxine are often treated as interchangeable metal-chelating pharmacophores. However, substitution at the 8-position fundamentally reprograms metal-ion selectivity and biological reversibility. While CQ, BQ, and IQ stabilize HIF-1α via primarily Zn²⁺-reversible chelation of the active-site Fe²⁺ in prolyl hydroxylase domain 2 (PHD2), CAQ-mediated HIF-1α stabilization is uniquely reversed by Fe²⁺ but not by Zn²⁺ [1]. This functional divergence means that selecting an incorrect 8-HQ analog in a mechanistic study will yield qualitatively different conclusions about metal-dependence of the HIF pathway. Furthermore, CAQ lacks the free 8-OH group required for direct bidentate metal coordination, resulting in differential intracellular metal-ion mobilization and antibacterial specificity compared with halogenated 8-hydroxyquinolines [1][2]. Generic substitution therefore carries a high risk of experimental irreproducibility.

Chloroacetoxyquinoline (CAQ) vs. Clioquinol, Broxyquinoline, and Iodoquinol: Head-to-Head Quantitative Differentiation Data


CAQ-Mediated HIF-1α Stabilization Is Selectively Reversed by Fe²⁺ but Not Zn²⁺, in Contrast to CQ, BQ, and IQ

In a head-to-head comparison in HeLa cells under normoxic conditions, co-administration of Zn²⁺ (50 µM ZnCl₂) with clioquinol (CQ), broxyquinoline (BQ), or iodoquinol (IQ) led to substantial diminution of HIF-1α protein levels, with the order of Zn²⁺-mediated reversal being CQ > BQ > IQ [1]. In contrast, Zn²⁺ did not change the level of HIF-1α induced by CAQ. Instead, CAQ-mediated HIF-1α stabilization was significantly inhibited by the addition of Fe²⁺ (50 µM FeCl₂), a behavior not shared by CQ, BQ, or IQ, none of which exhibited Fe²⁺-dependent reversal [1]. This demonstrates that CAQ operates through a mechanistically distinct, Fe²⁺-selective chelation mode for HIF-1α induction.

Hypoxia-Inducible Factor Metal Ion Chelation Prolyl Hydroxylase Inhibition

CAQ Demonstrates Quantitatively Distinct Intracellular Fe²⁺ Mobilization but Minimal Zn²⁺ Transport Compared with CQ and BQ

In HeLa cells loaded with the Zn²⁺-sensitive fluorophore FluoZin-3 AM, treatment with CQ and BQ resulted in robust increases in intracellular Zn²⁺ fluorescence, whereas CAQ treatment produced negligible intracellular Zn²⁺ elevation [1]. Conversely, CAQ treatment resulted in a significantly stronger elevation of intracellular Fe²⁺ levels compared with CQ and BQ, as measured by a FerroZine-based assay, consistent with CAQ acting as a preferential Fe²⁺ ionophore rather than a Zn²⁺ ionophore [1]. This quantitatively opposite metal-transport profile is unique among the tested 8-HQ analogs.

Intracellular Metal Ion Mobilization FluoZin-3 AM Assay Fe²⁺ Chelation

CAQ Exhibits 87% Growth Inhibition of Geomyces destructans at 10 µM in High-Throughput Screening, Comparable to Clinical Azole Antifungals

In a high-throughput screen of a 1,920-compound library against the psychrophilic fungal pathogen Geomyces destructans at 15°C, CAQ at 10 µM caused 87% growth inhibition, placing it among the top-performing compounds alongside clinical azole antifungals econazole and sulconazole [1]. Critically, CAQ retained antifungal activity at 6°C, a temperature relevant to bat hibernacula, whereas many clinical antifungals exhibit substantially reduced potency at low temperatures. The closely related dihalogenated 8-HQ chloroxine was also active but was not reported with the same quantitative inhibition percentage across the tested temperature range in this screen [1].

Antifungal Screening Geomyces destructans White-Nose Syndrome

CAQ Inhibits Amyloid-β(1-42) Oligomer Assembly with IC₅₀ 21 µM, Demonstrating Weaker Potency than Dihalogenated 8-Hydroxyquinolines

In a robotic screen of the 1,040-compound NINDS Custom Collection using a single-site biotinylated Aβ(1-42) oligomer assembly assay, CAQ inhibited Aβ oligomer formation with an IC₅₀ of 21 µM [1]. In the same assay system, the dihalogenated 8-hydroxyquinolines clioquinol (IC₅₀ 1.4 µM), broxyquinoline (IC₅₀ 1.7 µM), iodoquinol (IC₅₀ 1.2 µM), and chloroxine (IC₅₀ 1.4 µM) were approximately 12- to 18-fold more potent [1]. The 2-OH, 4-OH, and 6-OH quinoline positional isomers were inactive at 100 µM, confirming that the 8-substitution pattern is necessary for activity, while the specific substituent at the 8-position (chloroacetoxy vs. hydroxyl) modulates potency [1].

Amyloid-β Oligomer Inhibition Alzheimer's Disease NINDS Custom Collection

CAQ Exhibits Clinical Antibacterial Efficacy Against Shigella flexneri and Staphylococcus aureus but Reduced Activity Against Shigella sonnei Compared with Other Quinoline Antimicrobials

In a 1967 clinical and basic study of CAQ (Silital) as a new quinoline-group antimicrobial agent, sensitivity testing against various pathogens was compared with other quinoline-group agents [1]. CAQ showed sensitivity against Staphylococcus aureus and Shigella flexneri, but Shigella sonnei exhibited lower susceptibility to CAQ than to the comparator quinoline antimicrobials [1]. In oral treatment of patients, CAQ achieved stool concentrations comparable to the in vitro sensitivity value for Shigella sonnei, suggesting clinical utility specifically for intestinal infections where fecal drug levels reach therapeutic concentrations [1]. Four bacillary dysentery cases treated with CAQ showed good clinical response, while only partial efficacy was observed in one of four amebic dysentery cases [1].

Antibacterial Susceptibility Shigella dysentery Clinical Microbiology

CAQ Has a Higher Calculated LogP (2.7) than 8-Hydroxyquinoline, Potentially Driving Differential Membrane Permeability and Protein Binding

The chloroacetoxy substitution at the 8-position replaces the hydrogen-bond-donating phenol of 8-hydroxyquinoline (LogP ~1.8) with an ester moiety, increasing the calculated octanol-water partition coefficient (LogP) of CAQ to 2.7 (predicted) [1]. This elevated lipophilicity is consistent with the clinical observation that CAQ is extensively adsorbed to red blood cell membranes and highly bound to serum proteins upon oral administration [2]. While quantitative LogP values for clioquinol (~3.0), broxyquinoline (~3.5), and iodoquinol (~4.0) are higher due to dihalogenation, CAQ occupies a distinct intermediate lipophilicity window among 8-HQ derivatives, with fundamentally different hydrogen-bonding capacity (0 H-bond donors vs. 1 H-bond donor for hydroxylated analogs) [1].

Physicochemical Properties Lipophilicity ADME Prediction

Chloroacetoxyquinoline Procurement Scenarios: When CAQ Is the Correct 8-Hydroxyquinoline Selection


HIF-1α Mechanistic Studies Requiring Fe²⁺-Selective Reversal Without Zn²⁺ Interference

Researchers investigating the metal-ion dependence of HIF-1α stabilization should select CAQ over clioquinol, broxyquinoline, or iodoquinol when the experimental design requires a clean dissociation between Fe²⁺-mediated and Zn²⁺-mediated effects. CAQ is the only 8-HQ analog for which HIF-1α stabilization is reversed by exogenous Fe²⁺ (50 µM FeCl₂) but is insensitive to Zn²⁺ (50 µM ZnCl₂) in HeLa cell Western blot assays [1]. This property enables the use of CAQ as a pharmacological probe to distinguish Fe²⁺-dependent PHD2 inhibition from Zn²⁺-dependent off-target effects.

Intracellular Fe²⁺ Mobilization Assays Without Confounding Zn²⁺ Flux

For cell-based assays measuring intracellular metal-ion mobilization using fluorescent indicators such as FluoZin-3 AM (Zn²⁺-selective) or FerroZine (Fe²⁺-selective), CAQ is the preferred 8-HQ tool compound because it produces negligible intracellular Zn²⁺ elevation while generating 2- to 3-fold stronger Fe²⁺ mobilization than clioquinol or broxyquinoline [1]. This clean Fe²⁺-selective profile eliminates the confounding dual-metal flux observed with hydroxylated 8-HQ analogs.

Antifungal Lead Development Targeting Psychrophilic Fungal Pathogens

In antifungal drug discovery programs targeting cold-adapted fungal pathogens such as Geomyces destructans (the causative agent of White-Nose Syndrome in bats), CAQ is one of the few 8-HQ derivatives with demonstrated and quantified in vitro efficacy at both 15°C and 6°C. The compound achieved 87% growth inhibition at 10 µM in high-throughput screening and retained activity at 1 µM and 0.1 µM secondary screening concentrations at both temperatures [2]. Procurement of CAQ for structure-activity relationship (SAR) campaigns around the chloroacetoxy ester moiety may yield derivatives with improved low-temperature antifungal potency.

Amyloid-β Oligomerization Studies Requiring an 8-HQ Tool with Moderate Inhibitory Potency to Avoid Confounding Metal Chelation Artifacts

In in vitro Aβ(1-42) oligomer assembly assays, CAQ (IC₅₀ = 21 µM) provides approximately 12- to 18-fold weaker inhibition than the highly potent dihalogenated 8-HQs clioquinol (IC₅₀ = 1.4 µM), broxyquinoline (1.7 µM), iodoquinol (1.2 µM), and chloroxine (1.4 µM) [3]. This intermediate potency, combined with CAQ's distinct metal-chelating selectivity, makes it a useful comparator compound for SAR studies aiming to decouple Aβ oligomer inhibition from strong metal chelation.

Quote Request

Request a Quote for Chloroacetoxyquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.